Product packaging for Methyl 5-amino-4,6-dichloropicolinate(Cat. No.:CAS No. 1805930-73-7)

Methyl 5-amino-4,6-dichloropicolinate

Cat. No.: B8819614
CAS No.: 1805930-73-7
M. Wt: 221.04 g/mol
InChI Key: NRVIZFGDZANPDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-4,6-dichloropicolinate (CAS 1805930-73-7) is a chemical intermediate of significant interest in the research and development of modern synthetic auxin herbicides . With a molecular formula of C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol, this compound serves as a versatile precursor in organic synthesis . It is particularly valuable for constructing novel picolinic acid derivatives, such as 6-aryl-4-aminopicolinates and 6-heterocyclic picolinates, which are explored for their herbicidal activity . Researchers utilize this compound to develop new classes of herbicides that target auxin-signaling pathways, specifically binding to receptors like AFB5 (Auxin-Signaling F-Box Protein 5), which can lead to compounds with high potency and potential for low application rates . Its structure is a key intermediate in the synthesis of more complex molecules where the methyl ester can be hydrolyzed to the corresponding acid or the chlorine atoms can be displaced by various nucleophiles like hydrazine or heterocycles to create diverse chemical libraries for biological screening . Proper storage is recommended in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-amino-4,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-13-7(12)4-2-3(8)5(10)6(9)11-4/h2H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVIZFGDZANPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C(=C1)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Strategies and Reaction Pathways for Methyl 5 Amino 4,6 Dichloropicolinate

Multi-Step Synthesis Approaches to the Picolinate (B1231196) Core Structure

Esterification Methods for Pyridinecarboxylic Acids

The conversion of a pyridinecarboxylic acid to its corresponding methyl ester is a critical step. Standard esterification methods, such as Fischer esterification, are commonly employed. This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, typically methanol (B129727) in this case, in the presence of a strong acid catalyst like sulfuric acid. google.com The reaction is driven to completion by removing the water formed during the reaction. google.com

Alternative methods have been developed to circumvent issues associated with traditional acid catalysis, such as the formation of N-acyl-N,N'-dicyclohexylureas when using DCC coupling. nih.gov One such method involves the conversion of the pyridinecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF). nih.gov The resulting acid chloride hydrochloride can then be reacted with an alcohol in the presence of a base like triethylamine (B128534) to yield the desired ester. nih.gov

MethodReagentsKey Features
Fischer Esterification Pyridinecarboxylic acid, Alcohol (e.g., Methanol), Strong acid catalyst (e.g., H₂SO₄)Reversible reaction; often requires removal of water to drive to completion. google.comgoogle.com
Acid Chloride Formation Pyridinecarboxylic acid, SOCl₂, cat. DMF; then Alcohol, Base (e.g., Triethylamine)Milder conditions, avoids certain byproducts seen in DCC coupling. nih.gov

Regioselective Halogenation of Pyridine (B92270) Derivatives

Achieving the correct placement of the two chlorine atoms at the 4- and 6-positions of the pyridine ring is a significant synthetic challenge due to the electronic nature of the pyridine ring. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions, which can lead to a mixture of products. chemrxiv.org The regioselectivity of halogenation is highly dependent on the directing effects of the substituents already present on the ring. researchgate.net For instance, amino and hydroxy groups are strongly activating and can direct incoming electrophiles. researchgate.net

Pyridine N-oxides are valuable intermediates for directing halogenation to the 2- and 6-positions. nih.gov The N-oxide functionality activates the ring towards electrophilic substitution, and subsequent removal of the oxygen can be achieved. Another strategy involves a ring-opening and closing sequence using Zincke imine intermediates, which allows for highly regioselective halogenation under mild conditions. chemrxiv.orgchemrxiv.org This method temporarily transforms the pyridine into a more reactive alkene-like structure, facilitating controlled halogen addition. chemrxiv.orgchemrxiv.org

Introduction and Functionalization of the Amino Moiety

The introduction of the amino group at the 5-position is another key transformation. This can be accomplished through various methods, including nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine ring or through the reduction of a nitro group. The presence of electron-withdrawing groups, such as the chloro substituents, facilitates SNAr reactions.

The amino group itself is a versatile functional handle. It can act as a nucleophile and can be further modified. ontosight.ai For instance, the amino group can direct subsequent electrophilic substitutions or participate in coupling reactions to build more complex molecules. nih.gov The reactivity and basicity of the amino group are influenced by the other substituents on the pyridine ring. nih.goviucr.org

Precursor Chemistry and Starting Material Utilization

The choice of starting materials and key intermediates is crucial for an efficient and high-yielding synthesis. Derivatives of dichloropicolinic acid are often central to these synthetic routes.

Derivatives of Dichloropicolinic Acid as Key Intermediates

Dichloropicolinic acids, such as 3,6-dichloropicolinic acid and 4,6-dichloropicolinic acid, are important precursors. researchgate.netchemicalbook.com The synthesis of 3,6-dichloropicolinic acid can be achieved through methods like the hydrolysis of 3,6-dichloro-2-(trichloromethyl)pyridine (B156922) or through electrochemical reduction of tetrachloropicolinic acid, with the latter often being preferred for commercial production due to higher yields and purity. researchgate.netgoogle.com

Once the dichloropicolinic acid is formed, it can be converted to its methyl ester, Methyl 4,6-dichloropicolinate, via esterification. chemicalbook.com This intermediate then serves as a scaffold for the introduction of the 5-amino group. For example, nitration followed by reduction would place the amino group at the desired position, leveraging the directing effects of the existing substituents.

PrecursorSynthetic Route to PrecursorSubsequent Transformation
3,6-Dichloropicolinic acid Electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid. researchgate.netgoogle.comEsterification, then nitration and reduction to introduce the 5-amino group.
4,6-Dichloropicolinic acid Hydrolysis of Methyl 4,6-dichloropicolinate. chemicalbook.comServes as a key intermediate for building the target molecule.

Reaction Sequences Involving Acylation of Pyridine Amines

While direct acylation of the pyridine ring can be challenging due to its electron-deficient nature, the acylation of an existing amino group on the pyridine ring is a common and useful transformation. youtube.com This reaction is typically carried out using an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. Pyridine itself is often used as the base in these reactions as it effectively neutralizes the HCl formed, shifting the equilibrium towards the product side. youtube.com

Acylation of the amino group can serve multiple purposes. It can act as a protecting group strategy to moderate the reactivity of the amino group during subsequent reactions. It can also be a key step in building more complex amide-containing structures. For instance, organophosphorus-catalyzed three-component condensation reactions have been developed for the modular synthesis of 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides. nih.gov This highlights the versatility of the amino functionality in constructing diverse pyridine derivatives.

Mechanistic Studies of Picolinate Synthesis Reactions

The formation of the picolinate scaffold generally involves the construction of the pyridine ring, often through multicomponent reactions, followed by the introduction or modification of functional groups. acsgcipr.org The mechanisms underpinning these transformations are critical for optimizing reaction conditions and yields.

Condensation reactions are fundamental to the synthesis of pyridine rings. acsgcipr.orgfiveable.me These reactions involve the combination of two or more molecules, often with the elimination of a small molecule like water or an alcohol, to form a larger structure. fiveable.me Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-keto ester, exemplify this approach for building the pyridine core. fiveable.me

For substituted picolinates, multi-component reactions (MCRs) offer an efficient pathway where several reactants combine in a single step to form a complex product. nih.govresearchgate.net The mechanism for forming a substituted pyridine ring, analogous to that in Methyl 5-amino-4,6-dichloropicolinate, can be conceptualized through a sequence of condensation-driven steps. A plausible pathway involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, followed by a Michael addition with another precursor, and subsequent cyclization and aromatization. wikipedia.org The ammonia source, crucial for incorporating the ring nitrogen, can be ammonium (B1175870) acetate. nih.gov The final aromatization step often requires an oxidation or elimination event to yield the stable pyridine ring. acsgcipr.org

Table 1: Mechanistic Steps in a Generalized Picolinate Ring Synthesis via Condensation
StepReaction TypeReactantsIntermediate/ProductMechanistic Notes
1Knoevenagel CondensationAldehyde, Active Methylene Compound (e.g., malononitrile)α,β-Unsaturated CompoundBase-catalyzed reaction forming a C=C bond and eliminating water.
2Michael Additionα,β-Unsaturated Compound, Enamine/EnolateAcyclic AdductA nucleophilic 1,4-addition to the conjugated system.
3CyclizationAcyclic AdductDihydropyridine derivativeIntramolecular nucleophilic attack of an amine onto a carbonyl or cyano group.
4AromatizationDihydropyridine derivativeSubstituted PicolinateAchieved through oxidation or elimination of a leaving group to form the stable aromatic pyridine ring. acsgcipr.org

The methyl ester group of this compound is typically formed through an esterification reaction. The most common method for this transformation from a carboxylic acid is the Fischer esterification. masterorganicchemistry.com This reaction is an acid-catalyzed equilibrium process between a carboxylic acid and an alcohol. masterorganicchemistry.com

The mechanism is a classic example of a nucleophilic acyl substitution proceeding through an addition-elimination pathway. savemyexams.commasterorganicchemistry.com The process is initiated by the protonation of the carbonyl oxygen of the picolinic acid by a strong acid catalyst (e.g., sulfuric acid). This protonation significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (methanol in this case) then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This addition step forms a tetrahedral intermediate. masterorganicchemistry.com Following proton transfer, a water molecule is eliminated, and subsequent deprotonation of the resulting oxonium ion by a weak base (like water or another molecule of the alcohol) regenerates the acid catalyst and yields the final methyl ester product. masterorganicchemistry.com All steps in the Fischer esterification are reversible, and the equilibrium can be driven toward the product ester by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Table 2: Key Stages of Fischer Esterification Mechanism
StageDescriptionKey Species Involved
Activation Protonation of the carbonyl oxygen by an acid catalyst.Picolinic acid, H₃O⁺
Addition Nucleophilic attack by methanol on the protonated carbonyl carbon.Protonated carboxylic acid, Methanol
Proton Transfer A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups.Tetrahedral Intermediate
Elimination Elimination of water as a leaving group to reform a C=O double bond.Protonated Tetrahedral Intermediate
Deprotonation The protonated ester is deprotonated to yield the final product and regenerate the acid catalyst.Protonated Ester, Water

Derivatization Chemistry for Downstream Applications

Derivatization involves the chemical modification of a compound to produce a new substance with different properties. mdpi.com For this compound, its multiple functional groups—an aromatic amine, two chloro substituents, and a methyl ester—offer numerous handles for derivatization, enabling the synthesis of a diverse array of downstream compounds for various applications.

The primary amino group (-NH₂) is a versatile site for modification. It can undergo acylation with acyl chlorides or anhydrides to form amides, a reaction that can be used to introduce a wide variety of substituents. openstax.org The amino group can also be alkylated or used in diazotization reactions. Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a valuable intermediate that can be subsequently replaced by a range of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions. openstax.org

The two chlorine atoms on the pyridine ring are potential sites for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. youtube.compressbooks.pub Although the amino group is an activating group, the electron-withdrawing nature of the ring nitrogen and the other chlorine atom facilitates SNAr reactions with various nucleophiles like amines, alkoxides, or thiolates. wuxiapptec.com Furthermore, palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-heteroatom bonds at the positions of the chlorine atoms, allowing for the introduction of aryl, alkyl, or amino groups. nih.govnih.govrsc.org

The methyl ester group (-COOCH₃) can also be readily modified. It can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as amides (by reacting with amines) or more complex esters. acs.org

Table 3: Potential Derivatization Reactions of this compound
Functional GroupReaction TypeReagentsResulting Functional Group
5-Amino (-NH₂)AcylationAcyl Chloride (R-COCl), BaseAmide (-NHCOR)
5-Amino (-NH₂)Diazotization/Sandmeyer1. NaNO₂, HCl2. CuX (X=Cl, Br, CN)Halide (-Cl, -Br), Nitrile (-CN)
4,6-Dichloro (-Cl)Nucleophilic Aromatic Substitution (SNAr)Amine (R₂NH), BaseAmino (-NR₂)
4,6-Dichloro (-Cl)Suzuki Cross-CouplingArylboronic acid, Pd catalyst, BaseAryl group
4,6-Dichloro (-Cl)Buchwald-Hartwig AminationAmine (R₂NH), Pd catalyst, BaseSubstituted Amino (-NR₂)
2-Methyl Ester (-COOCH₃)HydrolysisNaOH or H₃O⁺Carboxylic Acid (-COOH)
2-Methyl Ester (-COOCH₃)AminolysisAmine (R₂NH), HeatAmide (-CONR₂)

Iii. Structure Activity Relationship Sar and Molecular Design of Picolinate Herbicides

Systematic Modification of the Picolinate (B1231196) Scaffold and its Influence on Activity

The picolinate scaffold, characterized by a pyridine-2-carboxylic acid core, offers multiple positions for substitution, allowing for systematic modifications to modulate herbicidal activity. Picloram (B1677784), a foundational picolinate herbicide, has served as a template for numerous structural modifications aimed at enhancing potency and spectrum of activity. nih.gov

Key positions on the picolinate ring that have been extensively studied include the C4, C5, and C6 positions. The 4-amino group is a common feature in many active picolinate herbicides and is considered important for their biological activity. Modifications at the C6 position have proven particularly fruitful. For instance, replacing the chlorine atom at the C6 position of picloram with an aryl group led to the discovery of a new class of 6-aryl-picolinate herbicides with excellent activity. nih.gov

Further research has explored the introduction of various heterocyclic rings at the C6 position. One notable example is the synthesis of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives. nih.gov These modifications have led to compounds with significantly improved herbicidal activity compared to their predecessors. For instance, bioassay tests on certain 3-chloro-6-pyrazolyl-2-picolinic acid derivatives demonstrated better post-emergence herbicidal activity and a broader weed control spectrum than the commercial herbicide clopyralid. nih.gov

The following table summarizes the influence of systematic modifications on the picolinate scaffold on herbicidal activity, drawing from various research findings.

Table 1: Influence of Systematic Modifications of the Picolinate Scaffold on Herbicidal Activity

Position of Modification Type of Modification Influence on Herbicidal Activity Reference Compound(s)
C6 Replacement of Chlorine with an Aryl group Led to the discovery of a new class of potent 6-aryl-picolinate herbicides. Picloram
C6 Introduction of a Pyrazolyl group Resulted in compounds with enhanced post-emergence herbicidal activity and a broader spectrum. Clopyralid
C6 Introduction of an Indazolyl group Altered the binding mode in the auxinic herbicide binding pocket, with some derivatives showing significant root inhibitory activity. Picloram
C3 and C5 Dichloro substitution Common feature in many active picolinate herbicides, contributing to their overall potency. -
C4 Amino group Generally considered crucial for high herbicidal activity in this class of compounds. -

These systematic modifications highlight the plasticity of the picolinate scaffold and the potential for discovering novel herbicides with improved characteristics through targeted chemical synthesis.

Role of Halogen Substituents on Biological Potency and Selectivity

Halogen substituents play a pivotal role in modulating the biological potency and selectivity of picolinate herbicides. The presence, number, type, and position of halogen atoms on the picolinate ring and its substituents can significantly impact the compound's physicochemical properties, such as lipophilicity and electronic character, which in turn affect its absorption, translocation, and interaction with the target site. nih.gov

In the case of "Methyl 5-amino-4,6-dichloropicolinate," the two chlorine atoms at the C4 and C6 positions are critical for its herbicidal activity. The 4,6-dichloro substitution pattern is a common feature in many potent picolinate herbicides. Research on related compounds has shown that halogen-substituted phenyl groups in 6-aryl-picolinate derivatives generally exhibit better herbicidal activities than those with alkyl-substituted phenyl groups. nih.gov

The type of halogen also influences activity. For example, in a series of 6-indazolyl-2-picolinic acids, the inhibitory activity was related to the electronegativity of the halide atoms, with weaker electronegativity resulting in higher activity (bromine > chlorine > fluorine). This suggests that not only the presence but also the nature of the halogen is a key determinant of biological potency.

The following table provides an overview of the role of halogen substituents in picolinate herbicides based on available research.

Table 2: Role of Halogen Substituents on the Biological Potency of Picolinate Herbicides

Halogen and Position Observed Effect on Herbicidal Activity Example or Study Context
4,6-Dichloro Critical for high herbicidal potency in many picolinate derivatives. Common substitution pattern in active compounds.
Halogen on C6-Aryl substituent Halogen substitution generally leads to higher activity compared to alkyl substitution. Study on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. nih.gov
Varying Halogens (Br, Cl, F) Activity can be modulated by the type of halogen, with a trend of Br > Cl > F observed in some series. Research on 6-indazolyl-2-picolinic acids.
3-Chloro, 5-Fluoro Introduction of mixed halogens has been explored to fine-tune activity and properties. Synthesis of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds. nih.gov

The strategic placement of halogen atoms is a key design element in the development of picolinate herbicides, allowing for the fine-tuning of their herbicidal efficacy and selectivity.

Conformational Analysis and Stereochemical Considerations in Auxinic Activity

The biological activity of auxinic herbicides is intrinsically linked to their three-dimensional structure, which dictates their ability to bind to specific auxin receptors in plants. Picolinate herbicides, including "this compound," act by mimicking the natural plant hormone indole-3-acetic acid (IAA) and binding to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins. nih.govnih.gov Specifically, picolinate herbicides have been shown to preferentially bind to AFB5. nih.govresearchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Picolinate Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov In the context of picolinate herbicides, QSAR studies have been instrumental in understanding the key molecular features that govern their herbicidal potency and in guiding the design of new, more effective molecules.

Various QSAR approaches, including three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), have been applied to picolinate derivatives. nih.gov These models generate contour maps that visualize the regions around the aligned molecules where steric and electrostatic properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed important structural insights. The CoMFA model indicated that bulky groups in certain regions were unfavorable for activity, while electropositive groups were favorable in other areas. nih.gov Such models can quantitatively predict the activity of newly designed compounds before their synthesis, thus saving time and resources.

The statistical robustness of a QSAR model is crucial for its predictive power. Key statistical parameters used to validate QSAR models include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A q² value greater than 0.5 and an r² value greater than 0.6 are generally considered indicative of a predictive model. nih.gov

The table below presents hypothetical QSAR data to illustrate the type of information generated from such studies.

Table 3: Illustrative QSAR Model Parameters for a Series of Picolinate Derivatives

QSAR Model q² (Cross-validated r²) r² (Non-cross-validated r²) Standard Error of Estimate (SEE) F-test value Contribution of Steric Field Contribution of Electrostatic Field
CoMFA 0.679 0.848 0.337 44.660 62.7% 36.3%

This data illustrates a statistically significant QSAR model where both steric and electrostatic properties contribute to the herbicidal activity, with the steric field having a greater influence in this particular example. nih.gov QSAR modeling, in conjunction with molecular docking studies, provides a rational basis for the design of novel picolinate herbicides with enhanced efficacy.

Iv. Molecular and Cellular Mechanisms of Action of Picolinate Auxin Herbicides

Interaction with Plant Auxin Receptors and Signaling Pathways

The primary molecular target of picolinate (B1231196) auxin herbicides is the auxin signaling pathway, which is initiated by the binding of the herbicide to specific receptor proteins. nih.gov These herbicides act as a "molecular glue" to facilitate the interaction between two key protein families: the TIR1/AFB F-box proteins and the Aux/IAA transcriptional repressors. scielo.br

Receptor Binding: Picolinate auxins are recognized by a family of nuclear-localized F-box proteins, specifically the Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins, which function as auxin co-receptors. tandfonline.comnih.gov Research has shown that different auxin herbicide classes exhibit selectivity for certain receptors, with picolinate herbicides showing a particular preference for the AFB5 receptor. hracglobal.comnih.govnih.gov

Co-Receptor Complex Formation: The binding of a picolinate herbicide molecule to an AFB receptor stabilizes the interaction between the receptor and an Aux/IAA repressor protein. nih.govnih.gov This creates a stable ternary complex consisting of the AFB protein, the herbicide molecule, and the Aux/IAA protein. nih.gov

Ubiquitination and Degradation: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. nih.gov This process tags the Aux/IAA protein for destruction by the cell's 26S proteasome. nih.gov

Gene Activation: In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors. scielo.br The degradation of Aux/IAA repressors frees the ARFs, allowing them to activate the transcription of a multitude of auxin-responsive genes. tandfonline.comnih.gov This uncontrolled and continuous gene expression leads to the lethal physiological effects characteristic of these herbicides. nih.gov

Key Proteins in the Picolinate Auxin Signaling PathwayFunction
TIR1/AFB Proteins F-box proteins that function as the primary auxin/auxin herbicide receptors. Picolinates show high affinity for AFB5. hracglobal.comnih.govnih.gov
Aux/IAA Proteins Transcriptional repressors that inhibit ARF activity. They are targeted for degradation upon herbicide binding. nih.govnih.gov
ARF Proteins Auxin Response Factors; transcription factors that activate auxin-responsive genes once Aux/IAA repressors are removed. tandfonline.comscielo.br
SCF Complex A ubiquitin ligase complex that tags Aux/IAA proteins for degradation by the proteasome. nih.gov

Disruption of Phytohormone Homeostasis and Transport Systems

The massive, unregulated activation of auxin signaling pathways by picolinate herbicides causes a severe imbalance in the plant's entire phytohormonal system, most notably affecting ethylene and abscisic acid (ABA). tandfonline.comnih.gov

Ethylene Overproduction: A well-documented early response to auxin herbicide exposure is the excessive production of ethylene. tandfonline.com The herbicides induce the expression of genes encoding 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the rate-limiting enzyme in ethylene biosynthesis. plos.org This ethylene burst contributes significantly to symptoms like leaf epinasty (downward curling) and tissue swelling. nih.gov

Abscisic Acid (ABA) Accumulation: Auxin herbicides also trigger a substantial increase in the levels of ABA, a hormone involved in stress responses and growth inhibition. nih.govpurdue.edu This is achieved by upregulating the expression of the 9-cis-epoxycarotenoid dioxygenase (NCED) gene, a critical enzyme in the ABA biosynthesis pathway. nih.govpurdue.edu The resulting high levels of ABA lead to stomatal closure, which limits photosynthesis, and promotes senescence and the production of damaging reactive oxygen species (ROS). nih.gov

Disruption of Auxin Transport: Synthetic auxins can interfere with the plant's natural auxin transport system. This system, which involves influx carriers (like AUX1) and efflux carriers (like PIN and ABCB proteins), is crucial for directional auxin flow and normal development. hracglobal.complos.org By disrupting this transport, the herbicides can cause the abnormal accumulation of auxins in sensitive tissues, amplifying the toxic effects. plos.org

Hormonal DisruptionKey Enzyme/Process AffectedPhysiological Consequence
Ethylene Upregulation of ACC Synthase plos.orgLeaf epinasty, tissue swelling, senescence nih.gov
Abscisic Acid (ABA) Upregulation of NCED nih.govpurdue.eduGrowth inhibition, stomatal closure, oxidative stress, tissue decay nih.gov
Auxin Transport Interference with PIN, ABCB, and AUX1 proteins hracglobal.complos.orgAbnormal accumulation of auxin, enhanced phytotoxicity plos.org

Effects on Plant Growth and Development at the Cellular Level

The molecular chaos initiated by picolinate herbicides translates into profound and lethal effects at the cellular level. The overstimulation of auxin-responsive genes leads to uncontrolled and disorganized cell division, expansion, and differentiation. mdpi.com

This results in a loss of normal tissue structure, particularly in the vascular systems, leading to blocked transport of water and nutrients. nih.gov Cells undergo rapid, unsustainable elongation, and the expression of genes involved in cell wall loosening is increased, compromising the structural integrity of the plant. mdpi.com The combined hormonal and oxidative stress ultimately leads to chloroplast damage, membrane degradation, tissue necrosis, and the eventual death of the plant. nih.gov

Mechanisms of Action in Target Dicotyledonous Weeds

Picolinate auxin herbicides are highly effective against dicotyledonous (broadleaf) weeds while generally being safe for monocotyledonous (grass) crops like cereals. nih.govnih.gov This selectivity is a result of several factors at the physiological and molecular levels.

Uptake and Translocation: Broadleaf weeds often have a larger leaf surface area and different cuticle compositions that can facilitate greater herbicide absorption. Once inside, the vascular structure of dicots can lead to more efficient translocation of the herbicide to meristematic tissues where it exerts its effects. ucanr.edu

Metabolism: Monocot crops often possess more efficient metabolic pathways to detoxify synthetic auxins, breaking them down into non-toxic forms more rapidly than susceptible dicot weeds can. ucanr.edu

Receptor Sensitivity: A key determinant of selectivity lies at the level of the auxin receptor. The TIR1/AFB receptors in dicot weeds can exhibit a higher binding affinity for picolinate herbicides compared to their counterparts in monocots. nih.gov As noted, the high affinity of picolinates for the AFB5 receptor is a crucial aspect of their activity. hracglobal.comnih.gov This stronger binding in dicots leads to a more stable herbicide-receptor-Aux/IAA complex, more efficient degradation of the repressor proteins, and a more potent, lethal downstream response. nih.gov In contrast, the weaker or more transient binding in monocots results in a sub-lethal response, allowing the plant to survive.

V. Environmental Dynamics and Biotransformation of Picolinate Compounds

Abiotic Degradation Pathways in Aquatic and Terrestrial Environments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For picolinate (B1231196) derivatives, the primary abiotic pathways are photolysis and hydrolysis, which influence their stability in sunlit surface waters and various soil conditions.

Photolysis, or degradation by light, is a significant factor in the environmental transformation of many organic compounds. Studies on picolinate derivatives show that they can undergo photoinduced oxidation. For instance, research on chromium picolinate demonstrated that under simulated sunlight and in the presence of ferric ions (Fe(III)), the picolinate ligand is susceptible to oxidation. nih.gov The process involves hydroxyl radicals (•OH) attacking the molecule, leading to its degradation. nih.gov In one study, 87.9% of chromium picolinate was degraded after 90 minutes of simulated sunlight irradiation at an initial pH of 4.0. nih.gov The picolinic acid component was further oxidized into smaller organic molecules and ammonium (B1175870) ions. nih.gov

This susceptibility to photolytic degradation suggests that picolinate compounds, when present in sunlit aquatic environments or on soil surfaces, can be transformed into various byproducts. The rate of this transformation is influenced by factors such as light intensity, pH, and the presence of photosensitizing substances like iron. nih.gov

Table 1: Factors Influencing Photolytic Degradation of Picolinate Compounds

Factor Influence on Degradation Reference
Light Intensity Higher intensity accelerates degradation. nih.gov
pH Degradation rates can decrease with increasing pH (from 3.0 to 8.0). nih.gov
Fe(III) Content Higher concentrations (25 - 75 μM) promote degradation. nih.gov

| Dissolved Organic Matter (DOM) | Can inhibit degradation by scavenging hydroxyl radicals and shielding light. | nih.gov |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of picolinate compounds against hydrolysis is a key determinant of their persistence in aqueous environments. Picolinate esters are known to undergo hydrolysis, a process that can be significantly influenced by pH and the presence of metal ions.

At lower pH levels, picolinate complexes tend to hydrolyze, releasing the picolinic acid. wikipedia.org The hydrolysis of picolinate esters can also be catalyzed by divalent metal ions, which promote the reaction with both hydroxide (B78521) ions and water molecules. acs.org The rate of hydrolysis is dependent on the specific structure of the picolinate derivative and the environmental conditions. For example, long-chain polyacetals, which contain ester-like linkages, are stable in basic environments but degrade under acidic conditions. d-nb.info This indicates that the ester group in compounds like Methyl 5-amino-4,6-dichloropicolinate is a potential site for hydrolytic cleavage, particularly in acidic soils or water bodies.

Biotic Transformation and Microbial Metabolism

Biotic transformation, driven by microorganisms, is a primary pathway for the degradation of organic compounds in the environment. Various bacteria have evolved metabolic pathways to utilize picolinate derivatives as a source of carbon and energy.

A number of bacterial strains capable of degrading picolinic acid have been isolated and identified from soil and water. mdpi.com These microorganisms play a vital role in the natural attenuation of picolinate-based contaminants. The genus Rhodococcus is noted for its ability to biodegrade compounds that are resistant to transformation by other organisms. mdpi.com

Key enzymes involved in the initial steps of picolinate degradation have been identified. A crucial enzyme is picolinic acid hydroxylase , which initiates the breakdown of the pyridine (B92270) ring. mdpi.com This enzyme introduces a hydroxyl group onto the picolinate molecule, a common first step in the aerobic degradation of aromatic and heterocyclic compounds. In Rhodococcus sp. PA18, this enzyme was found to be effective in converting picolinic acid to its hydroxylated form. mdpi.com Other enzymes involved in bioremediation processes include hydrolases, dehalogenases, and various oxidoreductases like cytochrome P450s, which can act on a wide range of pollutants. scispace.com

Table 2: Examples of Picolinate-Degrading Bacterial Strains

Bacterial Strain Reference
Rhodococcus sp. PA18 mdpi.com
Achromobacter sp. mdpi.com
Alcaligenes faecalis JQ135 mdpi.com
Arthrobacter picolinophilus DSM 20665 mdpi.com
Burkholderia sp. ZD1 mdpi.com

The microbial metabolism of picolinate compounds typically proceeds through a series of oxidative steps. The initial and key step is the hydroxylation of the pyridine ring, which makes the molecule more susceptible to subsequent enzymatic attack. mdpi.com

In the case of picolinic acid degradation by Rhodococcus sp. PA18, the primary metabolite identified was 6-hydroxypicolinic acid (6HPA) . mdpi.com This hydroxylation is followed by further degradation, eventually leading to the cleavage of the heterocyclic ring and the formation of intermediates that can enter central metabolic cycles, such as the tricarboxylic acid (TCA) cycle. mdpi.com

A more detailed pathway has been elucidated from the metabolism of picolinamide, a related compound. Picolinamide is first converted to picolinate, which is then hydroxylated to 6-hydroxypicolinate. nih.gov This intermediate is further transformed into 2,5-dihydroxypyridine , which then undergoes ring cleavage by an oxygenase to form maleamate and formate . nih.gov Maleamate is subsequently deamidated to maleate, which can be isomerized to fumarate, an intermediate of the TCA cycle. nih.gov This pathway demonstrates a complete mineralization route for the picolinate structure.

Soil Persistence and Leaching Behavior of Picolinate Derivatives

The persistence and mobility of picolinate derivatives in soil are critical factors determining their potential for groundwater contamination and their long-term effects on the soil ecosystem. These properties are influenced by the compound's chemical structure and the soil's physical and chemical characteristics.

Studies on picloram (B1677784) (4-amino-3,5,6-trichloropicolinic acid), a structurally similar herbicide, provide insight into the soil behavior of chlorinated picolinates. In a study on montmorillonitic clay soil, picloram was found to be most concentrated in the surface 15 cm of soil and was not detected below 30 cm. dpi.qld.gov.au The persistence of these compounds is often measured by their half-life (the time it takes for half of the applied amount to degrade). The half-life of herbicides in soil is affected by factors such as soil pH, clay content, and organic matter. nih.gov For picloram applied at rates of 23.3 to 70 g/ha, less than 10% of the initial amount remained in the soil 7.4 months after application. dpi.qld.gov.au

Leaching, the vertical movement of a substance through the soil profile with water, is a primary concern for water-soluble compounds. mdpi.com The potential for leaching is inversely related to the compound's sorption to soil particles. Picolinate derivatives with polar functional groups may exhibit weak sorption in soils with low clay and organic matter content, potentially increasing their mobility. nih.gov The interaction between soil properties, such as organic matter content and pH, and the herbicide's chemical properties dictates its distribution in the soil and its potential to reach groundwater. nih.govmdpi.com

Table 3: Soil Behavior of Picloram (a Picolinate Derivative)

Parameter Observation Time After Application Reference
Vertical Distribution Highest concentration in the top 15 cm of soil. 3.7 - 28.4 months dpi.qld.gov.au
Leaching Depth Not detected below 30 cm. 3.7 - 28.4 months dpi.qld.gov.au

| Persistence | <10% of applied amount remained. | 7.4 months | dpi.qld.gov.au |

Transformation Products and Environmental Residue Analysis

The environmental fate of picolinate compounds, a class of herbicides that includes this compound, is significantly influenced by transformation processes that lead to the formation of various degradation products. The analysis of these residues is crucial for understanding their persistence, mobility, and potential impact on ecosystems. While specific research on this compound is limited, the study of structurally similar picolinate herbicides such as aminopyralid (B1667105), clopyralid, and picloram provides valuable insights into the expected transformation pathways and analytical methodologies.

The primary mechanisms for the degradation of picolinate herbicides in the environment are microbial metabolism and photodegradation. semanticscholar.orgnih.gov Microbial processes in soil and water are key drivers of their breakdown. asm.org The pyridine ring, which is the core structure of these compounds, can undergo hydroxylation and subsequent ring cleavage by microorganisms. semanticscholar.orgasm.orgnih.gov For instance, the metabolism of 2-carboxypyridine (picolinic acid) can start with hydroxylation at the 6-position to form 6-hydroxypicolinic acid. semanticscholar.org Further degradation can lead to the formation of dihydroxypyridines and ultimately ring fission. nih.gov

Photodegradation, or the breakdown of compounds by sunlight, is another significant dissipation pathway, particularly in clear, shallow waters and on soil surfaces. vt.edunih.govresearchgate.net For example, the aqueous photolysis of aminopyralid can be a rapid degradation route. vt.edu The degradation of picolinate herbicides often results in the formation of smaller, more polar molecules. In the case of aminopyralid, identified metabolites include oxamic acid and malonamic acid. nih.gov

The persistence of these compounds and their transformation products in the environment necessitates robust analytical methods for their detection and quantification in various matrices such as soil, water, and vegetation. pjoes.comnih.gov The complexity of these matrices often requires sophisticated sample preparation techniques to isolate the target analytes from interfering substances. nih.govwur.nl

Modern analytical chemistry offers highly sensitive and selective techniques for the residue analysis of picolinate herbicides and their metabolites. High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with tandem mass spectrometry (MS/MS), are the most widely used methods for this purpose. nih.govjfda-online.comresearchgate.net These techniques allow for the accurate identification and quantification of residues at very low concentrations. mdpi.com For instance, LC-MS/MS is a preferred method for analyzing highly polar pesticides and their metabolites in food and environmental samples. nih.govresearchgate.net

The following tables summarize key information regarding the transformation products of related picolinate herbicides and the analytical methods employed for their residue analysis. This information serves as a predictive framework for understanding the environmental behavior of this compound.

Table 1: Potential Transformation Products of Picolinate Herbicides

Parent Compound Family Potential Transformation Products Primary Degradation Pathway
Picolinic Acid DerivativesHydroxylated picolinic acids (e.g., 6-hydroxypicolinic acid) semanticscholar.orgMicrobial Metabolism
Dihydroxypyridines nih.govMicrobial Metabolism
Ring-cleavage products (e.g., succinic acid semialdehyde) semanticscholar.orgMicrobial Metabolism
AminopyralidOxamic acid nih.govPhotolysis
Malonamic acid nih.govPhotolysis

Table 2: Research Findings on Environmental Residue Analysis of Picolinate Herbicides

Analytical Technique Matrix Target Analytes Key Findings
LC-MS/MSFruits and Vegetables81 pesticides and metabolitesThe method demonstrated good recoveries (70-120%) and is suitable for routine monitoring. jfda-online.com
LC-MS/MSFoodHighly Polar PesticidesRecognized as the gold standard for quantification and determination of highly polar pesticide residues. nih.gov
HPLC-UVSoil, Sugar BeetClopyralidMethod was validated with recovery percentages from 77% to 94%; residues were below maximum residue levels. nih.gov
GC-MSWaterVarious pesticides, herbicides, and fungicidesDetected various pesticide residues in different water sources. pjoes.com

Vi. Advanced Analytical Methodologies for Picolinate Compound Characterization and Quantification

High-Resolution Chromatographic Techniques for Separation

Chromatography is the cornerstone of analytical separation, enabling the isolation of target analytes from complex mixtures. For picolinate (B1231196) compounds, high-resolution techniques are indispensable for achieving baseline separation from interfering matrix components and structurally similar molecules.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier analytical technique for the quantification of picolinate herbicides and their metabolites in diverse matrices such as soil, water, and agricultural products. epa.govnih.govnih.govjfda-online.com Its high sensitivity and selectivity allow for the detection of trace-level residues. The methodology typically involves an initial sample extraction, followed by chromatographic separation and mass spectrometric detection. For complex matrices like compost, sample preparation may involve extraction with a basic solution (e.g., 0.1N sodium hydroxide), followed by acidification, hydrolysis to release conjugated residues, and purification using solid-phase extraction (SPE). epa.govaffinisep.com

The chromatographic separation is commonly achieved using reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often containing additives such as formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov Detection is performed using a tandem mass spectrometer, typically a triple quadrupole (QqQ), operated in multiple reaction monitoring (MRM) mode. jfda-online.comresearchgate.net This mode provides excellent selectivity by monitoring specific precursor-to-product ion transitions for the target analyte. For instance, in the analysis of the related compound aminopyralid (B1667105), precursor ions such as [M+H]⁺ at m/z 206.9 and its M+2 isotope at m/z 208.9 are selected, and their characteristic fragment ions are monitored for quantification and confirmation. mdpi.comresearchgate.net The use of two distinct MRM transitions enhances the specificity and reliability of the identification. epa.gov

Table 1: Illustrative LC-MS/MS Parameters for Picolinate Analysis This table is generated based on typical methodologies for related picolinate compounds.

ParameterTypical Condition
Chromatography ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 2 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS DetectionMultiple Reaction Monitoring (MRM)
Example Precursor Ion ([M+H]⁺)m/z specific to the analyte
Example Product IonsCharacteristic fragment ions for quantification and confirmation

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. However, picolinic acid derivatives like "Methyl 5-amino-4,6-dichloropicolinate" are generally non-volatile due to the presence of polar functional groups (amino and carboxylate groups). Therefore, a chemical derivatization step is required to convert them into more volatile and thermally stable analogues suitable for GC-MS analysis. mdpi.com

Common derivatization strategies include esterification of the carboxylic acid group and silylation of the amino group. For example, fatty acids are often converted to their picolinyl ester derivatives for structural determination by GC-MS. nih.gov This derivatization directs fragmentation in the mass spectrometer, yielding diagnostic ions that reveal the molecule's structure. figshare.comresearchgate.net Under electron impact ionization, the charge is localized on the pyridine (B92270) ring of the picolinyl ester, which initiates a series of fragmentation events along the alkyl chain, providing detailed structural information. nih.gov A similar principle can be applied to "this compound," where derivatization to a trimethylsilyl (B98337) (TMS) or other suitable derivative would enable its separation by GC and subsequent identification based on its characteristic mass spectrum and fragmentation pattern. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of picolinate compounds. researchgate.netfao.org When coupled with a UV spectrophotometry detector, HPLC provides a robust and cost-effective method for analyzing these compounds in various formulations and samples. nih.goviaea.org

The analysis is typically performed using a reversed-phase column, such as a Supelcosil LC-18, at room temperature. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer, with the ratio adjusted to achieve optimal separation. nih.govsielc.com For example, a mobile phase of acetonitrile and water (40:60 v/v) has been successfully used for the determination of chromium picolinate. nih.gov Detection is carried out by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption, such as 264 nm. nih.gov For enhanced sensitivity and selectivity in complex biological samples like serum, HPLC can be combined with post-column derivatization to generate a fluorescent product, which is then measured by a fluorescence detector. nih.gov This approach significantly lowers the detection limits, making it suitable for trace analysis. nih.gov

Spectroscopic Techniques for Structural Elucidation of Novel Derivatives and Metabolites

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of "this compound" and for the identification of its novel synthetic derivatives or metabolites arising from biotransformation pathways. uniupo.it Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two of the most powerful methods for this purpose. usda.gov

NMR spectroscopy, including one-dimensional (¹H, ¹³C) and two-dimensional techniques, provides detailed information about the molecular framework. nih.govresearchgate.net ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to each other, while ¹³C NMR provides information on the carbon skeleton. usda.gov These methods are crucial for confirming the identity and purity of synthesized picolinic acid derivatives. researchgate.net

FTIR spectroscopy is used to identify the functional groups present in a molecule. usda.gov The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific chemical bonds. For a picolinate derivative, characteristic peaks for C=O (carbonyl), C-Cl (chloro), N-H (amino), and pyridine ring vibrations would be expected, providing confirmatory structural evidence. researchgate.net Together, NMR and FTIR provide complementary information that is essential for the complete structural elucidation of new chemical entities. uniupo.itusda.gov

Method Development and Validation for Trace Analysis in Complex Matrices

The development and validation of analytical methods are critical to ensure the reliability, accuracy, and reproducibility of data, especially for trace analysis of residues in complex matrices like soil, water, and food commodities. epa.govacs.orgusda.gov The validation process is guided by internationally recognized protocols and guidelines, such as those from the European Union (SANCO) and the US Environmental Protection Agency (EPA). epa.goveurl-pesticides.eu

A typical method validation assesses several key performance parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. In MS-based methods, this is achieved by monitoring specific ion transitions. epa.gov

Linearity: The establishment of a linear relationship between the concentration of the analyte and the instrument response over a defined range. nih.gov

Accuracy (Trueness): The closeness of the mean test results to the true value, typically assessed through recovery studies by spiking blank matrices with known amounts of the analyte. Acceptable recovery is generally within the 70-120% range. epa.govscielo.br

Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly. It is usually expressed as the relative standard deviation (RSD), which should ideally be ≤20%. epa.govresearchgate.net

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. For pesticide residues, LOQs in the low µg/kg or µg/L range are often required. epa.govmdpi.comepa.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. epa.govnih.gov

For instance, a validated LC-MS/MS method for aminopyralid in soil demonstrated an LOQ of 1.5 µg/kg, with mean recoveries within the required 70-120% range and RSDs ≤20%. epa.gov Such rigorous validation ensures that the analytical method is fit for its intended purpose of regulatory monitoring and research. eurl-pesticides.eunih.gov

Table 2: Key Parameters in Analytical Method Validation for Trace Residue Analysis This table summarizes common validation parameters and typical acceptance criteria based on regulatory guidelines.

ParameterDescriptionCommon Acceptance Criterion
Accuracy (Recovery)Measures the agreement between the measured value and the true value.70% - 120%
Precision (RSD)Measures the variability of repeated measurements.≤ 20%
Linearity (r²)Demonstrates a proportional response to analyte concentration.≥ 0.99
Limit of Quantification (LOQ)The lowest concentration that can be reliably quantified.Set based on regulatory requirements or study needs.
SpecificityAbility to measure the analyte of interest exclusively.No significant interference at the analyte retention time.

Applications of Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for achieving the highest level of accuracy and precision in quantitative analysis. The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the target analyte to the sample prior to extraction and analysis. epa.gov For "this compound," this would involve using a standard that has been synthesized with stable isotopes, such as ¹³C, ¹⁵N, or ²H.

The isotopically labeled internal standard is chemically identical to the native analyte and therefore behaves identically during sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer. epa.gov Any loss of analyte during the analytical procedure will be accompanied by a proportional loss of the labeled standard. The final concentration is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. tmiclinode.com

This approach effectively compensates for variations in extraction efficiency and instrument response, and it is particularly powerful in mitigating matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix. epa.gov The use of stable-isotope labeled internal standards, such as ¹³C₂, ¹⁵N-aminopyralid, is a common practice in validated LC-MS/MS methods for picolinate herbicides to ensure highly reliable and accurate quantification. epa.gov

Vii. Computational and Theoretical Studies in Picolinate Chemistry

Quantum Mechanical Investigations of Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of picolinate (B1231196) molecules. mdpi.com These calculations provide a detailed picture of electron distribution, which governs the chemical behavior of the compound.

Key parameters derived from QM studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net For Methyl 5-amino-4,6-dichloropicolinate, the electron-withdrawing chlorine atoms and the electron-donating amino group significantly influence these frontier orbitals and, consequently, the molecule's reactivity profile. mdpi.comresearchgate.net

Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is critical for predicting how the molecule will interact with other chemical species, including biological targets or environmental components. researchgate.net Theoretical vibrational analyses (FT-IR, FT-Raman) can also be computed to complement experimental spectroscopic data. researchgate.net

Table 1: Representative Quantum Mechanical Parameters for a Picolinate Derivative Note: These are illustrative values for a hypothetical substituted picolinate, calculated using DFT.

ParameterValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical reactivity and stability.
Dipole Moment3.2 DebyeMeasures molecular polarity.

Molecular Modeling and Docking Simulations of Compound-Target Interactions

Molecular modeling and docking are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. nih.gov These simulations are crucial for understanding the compound's mechanism of action at a molecular level.

The process begins with three-dimensional models of both the ligand and the target protein. Molecular docking algorithms then explore various possible binding orientations of the ligand within the active site of the target. nih.gov The most favorable binding modes are identified based on a scoring function that estimates the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy suggests a more stable and favorable interaction. consensus.app

Docking studies can reveal key details about the compound-target complex, such as:

Binding Affinity: A quantitative estimate of how strongly the compound binds to its target.

Interacting Residues: Identification of specific amino acids in the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand. researchgate.netnih.gov

Binding Conformation: The precise three-dimensional arrangement of the ligand within the active site.

For a potential herbicide, docking simulations could predict its interaction with a target plant enzyme, providing insights that guide the design of more potent inhibitors. researchgate.net Subsequent molecular dynamics (MD) simulations can be employed to assess the stability of the docked complex over time in a simulated physiological environment. nih.gov

Table 2: Example of Molecular Docking Results for a Picolinate Ligand with a Target Enzyme

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
This compound (Hypothetical)-7.8Tyr(131)Hydrogen Bond
Leu(13)Hydrophobic
Ser(47)Hydrogen Bond

Prediction of Physicochemical and Environmental Fate Parameters

Computational models are widely used to predict the physicochemical properties and environmental fate of chemicals, which is essential for risk assessment. nii.ac.jpnih.gov For compounds like this compound, which may have applications in agriculture, understanding their behavior in the environment is critical. mdpi.comresearchgate.net

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate a compound's chemical structure with its properties. nih.govmdpi.com These models are trained on large datasets of experimentally determined values and can then predict properties for new, untested molecules. osti.gov

Commonly predicted parameters include:

Physicochemical Properties: LogP (octanol-water partition coefficient), which indicates lipophilicity and potential for bioaccumulation; water solubility; and vapor pressure. mdpi.commdpi.com

Environmental Fate Endpoints: Soil adsorption coefficient (Koc), which predicts mobility in soil; biodegradability and half-life in various environmental compartments (soil, water); and bioconcentration factor (BCF) in aquatic organisms. nii.ac.jposti.gov

Software tools like the OPEn structure-activity/property Relationship App (OPERA) have been developed to provide robust predictions for these endpoints, often in compliance with regulatory guidelines. nii.ac.jposti.gov

Table 3: Predicted Physicochemical and Environmental Properties for this compound Note: These values are illustrative and would be generated by QSPR/QSAR software.

PropertyPredicted ValueImplication
LogP2.8Moderate lipophilicity.
Water Solubility150 mg/LSlightly soluble in water.
Soil Adsorption Coefficient (Koc)450 L/kgModerate mobility in soil.
Biodegradation Half-Life45 daysModerate persistence in the environment.

In Silico Screening and Design of Picolinate Analogs with Desired Properties

In silico (computer-based) screening and design are transformative approaches in modern chemistry that enable the rapid evaluation and creation of novel molecules. rjraap.comnih.gov These methods allow researchers to explore a vast "chemical space" of potential picolinate analogs to identify candidates with improved activity, selectivity, or environmental profiles. mdpi.com

Virtual screening involves computationally searching large libraries of chemical compounds to find those that are likely to bind to a specific biological target. nih.govmdpi.com This can be done using ligand-based methods (searching for molecules similar to known active compounds) or structure-based methods (docking compounds into a target's active site). mdpi.commdpi.com

De novo drug design tools go a step further by constructing entirely new molecules from scratch. nih.gov These algorithms build novel chemical structures piece by piece within the constraints of a target's binding pocket, aiming to optimize interactions and create compounds with high predicted affinity and specificity. mdpi.com For picolinates, these techniques could be used to design analogs with enhanced herbicidal potency while minimizing potential off-target effects. nih.gov

Cheminformatics Approaches for Picolinate Compound Libraries

Cheminformatics combines chemistry, computer science, and information science to analyze and manage large datasets of chemical information. broadinstitute.org When applied to libraries of picolinate compounds, cheminformatics provides valuable insights into structure-activity relationships (SAR) and chemical diversity.

Key applications include:

Diversity Analysis: Assessing the structural variety within a collection of picolinate analogs to ensure broad coverage of the relevant chemical space. broadinstitute.org

Scaffold Hopping: Identifying alternative core structures (scaffolds) that can maintain the key interactions of a known active picolinate but possess different physicochemical properties.

ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds that are likely to fail in later stages of development. mdpi.com

Database Mining: Searching chemical databases like ChEMBL or PubChem to identify existing compounds with picolinate fragments and associated biological data, which can inform new design strategies. ebi.ac.ukresearchgate.net

These approaches are essential for organizing the vast amount of data generated in a research program and for making informed decisions about which picolinate analogs to prioritize for synthesis and testing.

Q & A

Q. What are the optimal synthetic pathways for Methyl 5-amino-4,6-dichloropicolinate, and how can purity be maximized?

Methodological Answer :

  • Synthesis Optimization : Start with chlorination of picolinic acid derivatives under controlled temperatures (0–6°C) to minimize side reactions . Use HPLC to monitor intermediate purity, adjusting reaction time and stoichiometry of dichlorinating agents (e.g., POCl₃ or SOCl₂).
  • Purification : Recrystallize in methanol/water mixtures, leveraging solubility differences. Purity ≥98% is achievable via gradient elution in reverse-phase chromatography .
  • Critical Parameters : Track Cl⁻ byproduct formation via ion chromatography to avoid contamination .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer :

  • Structural Confirmation : Combine ¹H/¹³C NMR (δ 6.8–7.2 ppm for aromatic protons; δ 165–170 ppm for ester carbonyl) with high-resolution mass spectrometry (HRMS) for molecular ion validation .
  • Purity Assessment : Use HPLC-UV (λ = 254 nm) with a C18 column; compare retention times against certified standards .
  • Contradiction Resolution : If spectral data conflict with literature (e.g., unexpected Cl environment in X-ray crystallography), re-examine sample preparation for hydration/degradation artifacts .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • Experimental Design : Conduct Suzuki-Miyaura coupling with para-substituted aryl boronic acids. Quantify yields via GC-MS and compare with DFT calculations (e.g., Mulliken charges on Cl and NH₂ groups).
  • Data Interpretation : Lower reactivity at the 4-Cl position may arise from steric hindrance; electron-withdrawing effects at 6-Cl can be modeled using Gaussian09 .
  • Contradiction Management : If experimental yields deviate from computational predictions, re-evaluate solvent polarity or catalyst loading (Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What ecological impacts arise from this compound degradation byproducts, and how can they be mitigated?

Methodological Answer :

  • Degradation Pathways : Simulate hydrolysis (pH 2–12, 25–60°C) and track products via LC-QTOF-MS. Prioritize compounds with toxicity scores >3.0 in EPA’s ECOSAR database .
  • Mitigation Strategies : Test photocatalytic degradation using TiO₂ nanoparticles under UV light; quantify Cl⁻ release via ion-selective electrodes. Optimize conditions to achieve >90% mineralization .

Q. How does this compound interact with biological targets (e.g., enzyme active sites) in pesticide applications?

Methodological Answer :

  • In Silico Screening : Dock the compound into acetylcholinesterase (AChE) or cytochrome P450 isoforms using AutoDock Vina. Validate binding poses with molecular dynamics simulations (GROMACS) .
  • Experimental Validation : Perform enzyme inhibition assays (IC₅₀ determination) and correlate with computational ΔG values. Address discrepancies by testing co-crystal structures via X-ray diffraction .

Data Contradiction Analysis Framework

Table 1 : Resolving Conflicting Data in this compound Studies

Contradiction Type Resolution Strategy Example Reference
Spectral Peak MisassignmentCross-validate with deuterated solvents and 2D NMRAromatic proton shifts in DMSO-d6 vs. CDCl₃
Synthetic Yield VariabilityStandardize catalyst purity and moisture controlPd catalysts vs. Ni catalysts in coupling
Toxicity Data DiscrepanciesUse multiple models (ECOSAR, TEST) and in vivo assaysHydrolysis product A vs. B in zebrafish

Methodological Best Practices

  • Synthesis : Pre-dry reagents (MgSO₄, molecular sieves) to prevent hydrolysis of dichloro intermediates .
  • Analysis : Calibrate instruments with NIST-traceable standards for reproducibility .
  • Computational Studies : Benchmark DFT functionals (B3LYP vs. M06-2X) against experimental data .

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